1,2-dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate)
Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is a 1-phosphatidyl-1 D - myo -inositol 3-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) .
Synthesis Analysis
This compound is synthesized as a monosodium salt with a purity of ≥98.0% (TLC). The empirical formula is C35H68NaO8P and the molecular weight is 670.87 .Molecular Structure Analysis
The molecular structure of this compound includes two palmitoyl (hexadecanoyl) groups attached to the sn-1 and sn-2 positions of a glycerol backbone. This backbone is linked to a phosphate group, which is further linked to a myo-inositol-3’-phosphate .Chemical Reactions Analysis
The compound can exist in different forms depending on the pH. At pH 7.3, it exists as a 1-phosphatidyl-1 Dmyo -inositol 5-phosphate (3−) arising from deprotonation of the phosphate OH groups .Physical And Chemical Properties Analysis
This compound is a phospholipid and is typically stored at 2-8°C. It has a quality level of 100 and an assay of ≥98.0% (TLC) .Scientific Research Applications
Cell Signaling Systems
Field
Application
Phosphoglycerides, including 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate), play a key role in cell signaling systems .
Method
These lipids serve as an anchor for proteins in cell membranes .
Results
This anchoring function allows the proteins to interact with cell-signaling molecules and transmit signals across the cell membrane .
Liposome Flotation Assays
Field
Application
This compound has been used to study the specificity of protein-lipid interactions in liposome flotation assays .
Method
In these assays, liposomes (small vesicles made from phospholipids) are mixed with proteins, and the mixture is subjected to centrifugation .
Results
The liposomes that interact with the proteins float to the top, allowing researchers to study the specific interactions between proteins and lipids .
Mass Spectrometry Analysis
Field
Application
1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) has been used as a component in internal lipid standard mixture for matrix-assisted laser desorption/ionization (MALDI)-fourier-transform ion cyclotron resonance (FTICR)-mass spectrometry (MS) analysis .
Method
In this application, the compound is mixed with other lipids to create a standard mixture, which is then analyzed using mass spectrometry .
Results
The resulting data can be used to identify and quantify lipids in complex mixtures .
Proteoliposome Formation
Application
This compound has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes .
Method
In this process, the lipid is mixed with proteins and other components to form proteoliposomes, which are then used to introduce the enzyme into the membranes .
Results
This technique allows researchers to study the function of the enzyme in a controlled environment .
Immunogenicity Studies
Field
Application
Incorporation of glycosphingolipid antigens into 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate)-containing liposomes increases the immunogenicity of the antigens in mice .
Method
In these studies, the antigens are incorporated into liposomes containing the lipid, and the resulting liposomes are introduced into mice .
Results
The presence of the lipid in the liposomes enhances the immune response to the antigens .
Membrane Structure Studies
Field
Application
1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) affects membrane structure in model membranes .
Method
In these studies, the lipid is incorporated into model membranes, and the resulting changes in membrane structure are studied .
Results
These studies provide insights into the role of specific lipids in membrane structure and function .
Lipid Monolayers, Bilayers, and Liposomes
Application
This compound is commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications .
Method
The lipid is mixed with other components to form monolayers, bilayers, or liposomes, which can then be used in various biochemical and biophysical experiments .
Results
These lipid structures can be used to study the properties of biological membranes, the interactions of lipids with proteins, and the behavior of lipids under different conditions .
Membrane Structure in Model Membranes
Application
This compound affects membrane structure in model membranes .
Method
The lipid is incorporated into model membranes, and the resulting changes in membrane structure are studied .
Results
Protein Kinase C Activity
Application
This compound is used to study the relationship between membrane structure and protein kinase C activity .
Method
The lipid is incorporated into model membranes, and the effects on protein kinase C activity are studied .
Results
These studies can help to understand how changes in membrane structure can affect the activity of important cellular enzymes .
Cellular Physiology
Field
Application
Inositol phospholipid species, including this compound, are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology .
Method
The lipid is incorporated into cell membranes, and its effects on cellular physiology are studied .
Results
These studies can provide insights into the roles of specific lipids in cellular growth, metabolism, proliferation, and survival .
Fetal Lung Maturity
Field
Application
This compound can be found at higher concentrations (up to 11 percent of the total lipid content) within lung surfactant . Its presence in amniotic fluid is an indicator of fetal lung maturity and is the basis of clinical testing for fetal fitness .
Method
The lipid levels in amniotic fluid are measured, and the results are used to assess fetal lung maturity .
Results
These measurements can provide important information about the health and development of the fetus .
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36+,37+,38-,39-,40-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQTEWIRPXBTC-KFOWTEFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349241 | |
Record name | L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
CAS RN |
165689-81-6 | |
Record name | L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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